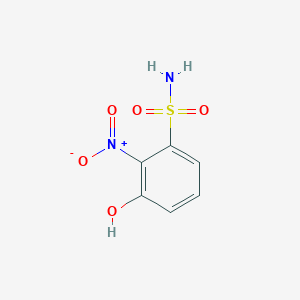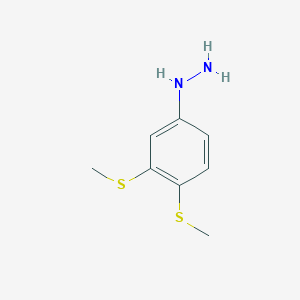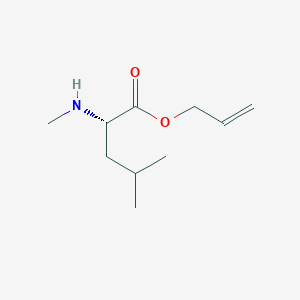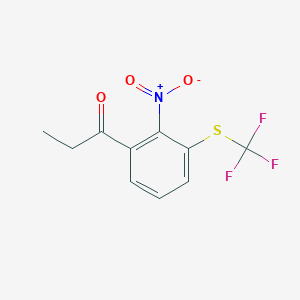
1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO3S It is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one can be synthesized through a multi-step process involving the introduction of the nitro and trifluoromethylthio groups onto the phenyl ring, followed by the addition of the propanone moiety. One common method involves the nitration of a suitable precursor, followed by the introduction of the trifluoromethylthio group using reagents such as trifluoromethylthiolating agents. The final step involves the addition of the propanone group under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and trifluoromethylthiolation reactions, followed by purification steps to obtain the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylpropanone derivatives.
Scientific Research Applications
1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a different position of the propanone group.
1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with different positions of the nitro and trifluoromethylthio groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H8F3NO3S |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[2-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-2-7(15)6-4-3-5-8(9(6)14(16)17)18-10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
HTKNBJYXPPTQQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



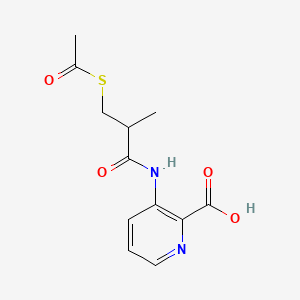
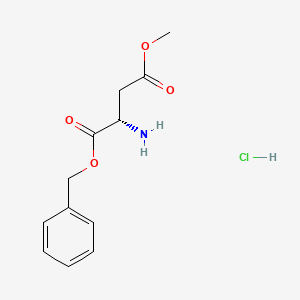


![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)

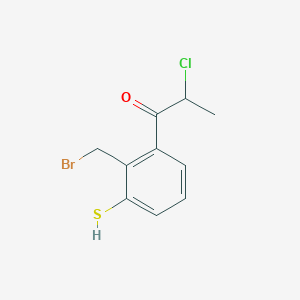
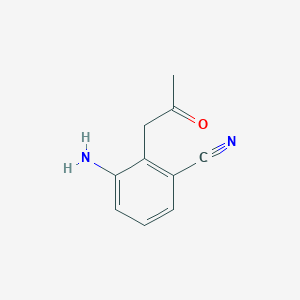

![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)
